5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine derivative, followed by nucleophilic substitution with 5-chloropyrimidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the pyrimidine ring can be functionalized with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction would yield an arylated pyrimidine.
Scientific Research Applications
5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material science: It may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine: A simpler analog that lacks the pyrrolidine and methylsulfonyl groups.
2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but without the chlorine atom.
5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzene: A compound with a benzene ring instead of a pyrimidine ring.
Uniqueness
5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrimidine and pyrrolidine rings, along with the methylsulfonyl group, allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
5-chloro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVILOXYIMBTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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